3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is a complex organic compound with significant implications in medicinal chemistry and drug development. This compound features a unique structure that incorporates a fluorenyl group, which is often utilized for enhancing the pharmacological properties of various drugs. The chemical formula is C25H24N2O4I, and it has a molecular weight of approximately 508.37 g/mol.
This compound is primarily sourced from specialized chemical suppliers and research institutions focusing on pharmaceutical synthesis and organic chemistry. Its synthesis and applications are documented in various scientific literature and product catalogs, indicating its relevance in ongoing research.
This compound falls under the category of amino acids and derivatives, specifically as a modified amino acid due to the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group. It is also classified as a potential pharmaceutical intermediate due to its structural characteristics that may confer biological activity.
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid generally involves several key steps:
The synthetic route often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the synthesis and confirm the structure.
The molecular structure of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid can be represented by its IUPAC name and SMILES notation:
The compound features multiple functional groups including carboxylic acids, amides, and aromatic rings which contribute to its potential biological activity. The presence of iodine in the phenyl ring may enhance its lipophilicity, potentially affecting its interaction with biological targets.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid can participate in various chemical reactions typical for amino acids and derivatives:
These reactions often require specific conditions such as catalysts or heat to proceed efficiently. Monitoring these reactions through spectroscopic methods is crucial for understanding reaction kinetics and mechanisms.
The mechanism of action for 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid relates primarily to its interaction with biological systems:
Research into similar compounds suggests that modifications in structure can significantly alter pharmacodynamics and pharmacokinetics, highlighting the importance of detailed mechanistic studies.
The physical properties include:
Key chemical properties are:
Relevant data from suppliers indicate purity levels typically exceeding 95%, which is essential for research applications.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid has several potential applications:
The synthesis of Fmoc-protected β-amino acids, including the target compound 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid, fundamentally relies on the Arndt-Eistert homologation for efficient backbone elongation. This classic methodology enables the controlled one-carbon extension of α-amino acid precursors into β-amino acids while preserving stereochemical integrity. The process initiates with the conversion of an N-Fmoc-protected α-amino acid—typically derived from phenylalanine analogs—into its corresponding acyl chloride or mixed anhydride. Subsequent treatment with diazomethane generates the diazoketone intermediate, which undergoes silver-catalyzed Wolff rearrangement to yield the homologated β-amino acid [9].
Key advancements have optimized this process for sensitive Fmoc-protected systems. Traditional methods employing silver benzoate catalysts in aqueous tert-butanol (yields ~58%) face challenges with Fmoc group stability under basic conditions. Modern adaptations utilize base-free conditions with silver trifluoroacetate catalysis in dioxane/water mixtures at 70°C, achieving yields of 65–82% without epimerization [9]. For the target compound, this homologation strategy provides direct access to the β³-homo-phenylalanine core, where the 4-iodophenyl moiety originates from the precursor α-amino acid. The efficiency of this transformation is crucial for generating enantiopure building blocks essential in peptide mimetic design [9] [4].
Table 1: Optimization Parameters for Arndt-Eistert Homologation of Fmoc-α-Amino Acids
Parameter | Traditional Method | Optimized Protocol | Impact on Yield/Purity |
---|---|---|---|
Catalyst | AgOBz (silver benzoate) | AgOCOCF₃ (silver trifluoroacetate) | Reduces side products (≤5%) |
Solvent System | t-BuOH/H₂O (1:1) | Dioxane/H₂O (9:1) | Enhances Fmoc stability |
Temperature | 60-80°C | 70°C | Accelerates rearrangement |
Reaction Time | 1-2 hours | Minutes (sonication-assisted) | Minimizes diazoketone degradation |
Stereochemical Integrity | >98% ee retained | >99% ee retained | Critical for β-peptide folding |
Incorporating the 4-iodophenyl group into the β-amino acid scaffold demands precise regiocontrol to ensure exclusive para-substitution. Two predominant strategies exist:
Pre-homologation Iodination: Direct electrophilic aromatic iodination of the phenylalanine precursor using I₂/oxidant systems (e.g., NaIO₄, H₂O₂) before Arndt-Eistert homologation. This approach leverages the electron-rich benzene ring’s inherent para-directing properties. Careful control of stoichiometry (1.05 equiv I₂) and temperature (0–5°C) achieves >95% regioselectivity, minimizing ortho-iodinated byproducts [3] [5].
Post-assembly Cross-Coupling: Palladium-catalyzed coupling (e.g., Stille, Suzuki-Miyaura) on pre-formed β-amino acids containing aryl halide handles. While offering flexibility, this method introduces complexity through additional protection/deprotection steps and risks racemization under harsh catalytic conditions [9].
The pre-homologation route is favored for the target compound due to its simplicity and compatibility with Fmoc chemistry. Analytical validation via ¹H-NMR confirms regioselectivity: the 4-iodophenyl group exhibits characteristic AA’BB’ splitting patterns (δ 7.05–7.35 ppm) in the aromatic region, distinct from meta- or ortho-substituted isomers [3] [5].
The target β-amino acid serves as a critical building block in SPPS for constructing β-peptide foldamers and hybrid α/β-peptides with enhanced proteolytic stability. Its structural features—the Fmoc-protected amine (acid-labile) and carboxylic acid handle—render it fully compatible with standard Fmoc/t-Bu SPPS protocols [4]. Activation of the carboxyl group with HOBt/DIC or PyBOP enables efficient coupling to resin-bound peptides at 0.2–0.4 M equivalents, typically completing within 1–2 hours as monitored by ninhydrin tests.
The 4-iodophenyl side chain introduces unique functionalities:
Comparative studies with non-iodinated analogs reveal a 15–20% increase in helicity propensity in β-peptide oligomers, attributed to steric and electronic effects of the iodine substituent [4].
Achieving enantiocontrol at the β-carbon of 3-((Fmoc-amino)-4-(4-iodophenyl)butanoic acid employs three principal asymmetric methodologies:
Chiral Auxiliary-Mediated Alkylation: Evans oxazolidinones or Oppolzer sultams direct stereoselective alkylation of β-amino acid precursors. For example, alkylation of the bis-lactim ether 51 derived from L-aspartic acid yields (S)-configured products with >98% de after auxiliary removal [9].
Enzymatic Resolution: Lipases (e.g., CAL-B, PPL) selectively hydrolyze ester derivatives of racemic β-amino acids. The target (S)-enantiomer is obtained with >99% ee using tert-butyl esters in biphasic systems (hexane/buffer), though maximum yields cap at 50% [9].
Catalytic Hydrogenation: Rhodium or ruthenium complexes with chiral ligands (e.g., DuPHOS, BINAP) reduce enamide precursors. Hydrogenation of Z-β-dehydroamino acids bearing the 4-iodophenyl group using [Rh((R,R)-Me-DuPHOS)]⁺ achieves 94–97% ee at 50 psi H₂ [9].
The chiral auxiliary approach provides superior stereoselectivity for gram-scale synthesis, while biocatalytic resolution offers greener processing. Retention of chirality during Arndt-Eistert homologation is confirmed by polarimetry ([α]²⁵D = -24° in DMF) and chiral HPLC (Chiralpak IA, >99% ee) [4] [9].
Innovative green methodologies enhance the sustainability of synthesizing this β-amino acid derivative:
These approaches align with green chemistry principles: reducing waste (PMI <3), eliminating halogenated solvents, and leveraging renewable feedstocks. Life-cycle assessment shows a 40% reduction in carbon footprint versus traditional stepwise synthesis [10] [6] [2].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8